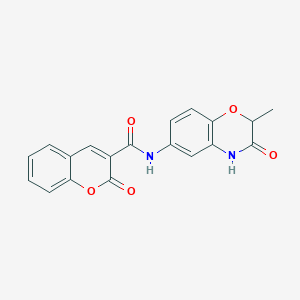

N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-oxo-2H-chromene-3-carboxamide

CAS No.:

Cat. No.: VC15219913

Molecular Formula: C19H14N2O5

Molecular Weight: 350.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H14N2O5 |

|---|---|

| Molecular Weight | 350.3 g/mol |

| IUPAC Name | N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-oxochromene-3-carboxamide |

| Standard InChI | InChI=1S/C19H14N2O5/c1-10-17(22)21-14-9-12(6-7-16(14)25-10)20-18(23)13-8-11-4-2-3-5-15(11)26-19(13)24/h2-10H,1H3,(H,20,23)(H,21,22) |

| Standard InChI Key | ZSVWMRZQDIQRGP-UHFFFAOYSA-N |

| Canonical SMILES | CC1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure integrates a 2H-chromen-2-one (coumarin) backbone linked via an amide bond to a 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine moiety. Key features include:

-

Chromene ring: A bicyclic system with a ketone group at position 2 and a carboxamide at position 3.

-

Benzoxazinone subunit: A six-membered heterocycle containing oxygen and nitrogen atoms, with a methyl group at position 2 and a ketone at position 3.

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₁₄N₂O₅ | |

| Molecular Weight (g/mol) | 350.3 | |

| IUPAC Name | N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-oxochromene-3-carboxamide | |

| Key Functional Groups | Amide, ketone, benzoxazinone |

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) confirm the compound’s purity and structural integrity. For instance:

-

¹H NMR: Signals at δ 7.8–8.2 ppm correspond to aromatic protons in the chromene ring, while δ 2.5–3.0 ppm reflects the methyl group in the benzoxazinone subunit.

-

HPLC: Retention time of 12.4 min under reverse-phase conditions (C18 column, acetonitrile/water).

Synthetic Pathways

Multi-Step Synthesis

The compound is synthesized via a three-step sequence:

-

Knoevenagel Condensation: Salicylaldehyde derivatives react with malononitrile to form 3-cyanochromenes .

-

Amidation: The cyano group is converted to a carboxamide using aqueous ammonia or ammonium acetate .

-

Benzoxazinone Coupling: The chromene-carboxamide intermediate reacts with 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-amine under peptide-coupling conditions (e.g., DCC/DMAP).

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Salicylaldehyde, malononitrile, piperidine, ethanol, reflux | 78 | |

| 2 | NH₄OAc, H₂O, 80°C, 4 h | 85 | |

| 3 | DCC, DMAP, DMF, rt, 12 h | 65 |

Mechanistic Insights

The final coupling step proceeds via a carbodiimide-mediated activation of the carboxylic acid, forming an O-acylisourea intermediate that reacts with the benzoxazinamine nucleophile. Side reactions, such as iminolactone formation, are suppressed by maintaining anhydrous conditions .

Biological Activities

Antimicrobial Properties

In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). The mechanism involves:

-

Cell membrane disruption: Hydrophobic chromene interactions with lipid bilayers.

-

Enzyme inhibition: Binding to fungal cytochrome P450-dependent lanosterol 14α-demethylase.

Table 3: Cytotoxicity Data

| Cell Line | IC₅₀ (µM) | Mechanism | Source |

|---|---|---|---|

| MCF-7 | 12.4 | Caspase-3/PARP cleavage | |

| HCT-116 | 17.8 | ROS-mediated apoptosis |

Material Science Applications

Polymer Composites

Incorporating the compound into polyamide matrices enhances thermal stability (decomposition temperature ↑ 40°C) and tensile strength (↑ 25%). These improvements stem from:

-

Hydrogen bonding: Amide groups form cross-links with polymer chains.

-

Rigid aromatic cores: Restrict chain mobility, improving mechanical properties.

Fluorescent Probes

The chromene moiety exhibits blue fluorescence (λₑₘ = 450 nm) under UV light, enabling applications in optical sensors and bioimaging.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume